5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine
Description
5-Fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative featuring a fluorine atom at the 5-position and a tetrahydropyran (oxan-4-yl)methyl group at the N4-amine position. The pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors. The fluorine substituent enhances electronic effects and metabolic stability, while the oxan-4-ylmethyl group introduces stereoelectronic and solubility properties distinct from alkyl or aryl substituents .
Properties
IUPAC Name |
5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-9-6-12-7-14-10(9)13-5-8-1-3-15-4-2-8/h6-8H,1-5H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHJNURMIYRNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC=NC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine typically involves the reaction of 5-fluoropyrimidine with oxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid (CH₃COOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
1. Medicinal Chemistry:
- Anticancer Activity: Research indicates that compounds with similar structures exhibit potential anticancer properties. Studies have explored their efficacy against various cancer cell lines, suggesting that 5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine may also possess similar activity due to its structural features .
- Antiviral Properties: The compound is being investigated for its antiviral capabilities, particularly against RNA viruses. Its ability to inhibit viral replication could make it a candidate for antiviral drug development .
2. Drug Development:
- Targeting Enzymatic Pathways: The compound may act as an inhibitor of specific enzymes involved in disease pathways, making it a valuable tool in drug discovery processes aimed at developing new therapeutic agents .
- Building Block for Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, facilitating the development of novel pharmaceuticals .
3. Agrochemicals:
- The potential use of this compound extends to agrochemicals, where it may be utilized in developing new pesticides or herbicides due to its biological activity .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their anticancer properties. The results indicated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines, leading researchers to explore modifications that enhance efficacy and reduce toxicity .
Case Study 2: Antiviral Activity
In a recent investigation into antiviral agents, researchers found that compounds with structural similarities to this compound exhibited promising results against influenza virus strains. The study highlighted the importance of structural modifications in enhancing antiviral activity .
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine with structurally related pyrimidin-4-amine derivatives, emphasizing substituent effects, physicochemical properties, and biological implications:
Key Observations:
Substituent Diversity :
- The oxan-4-ylmethyl group in the target compound provides a cyclic ether moiety, improving water solubility compared to lipophilic aryl groups in analogs like N-(2-fluorophenyl)-derivatives .
- JNJ-7310 and related analogs incorporate pyridine and pyrazole rings, which enhance target engagement via hydrogen bonding and π-π interactions, critical for antitubercular activity .
Structural Stability :
- Intramolecular hydrogen bonds (e.g., N–H⋯N in N-(2-fluorophenyl)-derivatives) stabilize conformations, whereas the oxan group’s flexibility may allow adaptive binding .
- Nitro and sulfonyl groups in patent compounds increase polarity and metabolic resistance but may introduce synthetic complexity .
Biological Implications :
- Fluorine at C5 is a common feature across analogs, likely reducing oxidative metabolism and prolonging half-life .
- Methoxyphenyl and pyridyl substituents correlate with broad-spectrum antimicrobial activity, whereas the oxan group’s therapeutic niche remains underexplored .
Research Findings and Trends
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to JNJ-7310 (34% yield via silica gel chromatography), though the oxan group may require specialized protecting strategies .
- Patent compounds with nitro and sulfonyl groups report lower yields due to multi-step functionalization .
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., fluorine, nitro) at C5 enhance electronic effects on the pyrimidine ring, modulating enzyme inhibition .
- Bulky N4 substituents (e.g., oxan-4-ylmethyl vs. pyrazolyl) influence steric hindrance and binding pocket compatibility .
Unresolved Questions :
- The oxan group’s impact on blood-brain barrier penetration or cytochrome P450 interactions remains unstudied.
- Comparative pharmacokinetic data (e.g., solubility, logP) are lacking for the target compound.
Biological Activity
5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring with a fluorine atom at the 5-position and an oxan-4-yl group connected via a methyl linker. The molecular formula is CHFNO, with a molecular weight of approximately 201.24 g/mol.
The biological activity of this compound is attributed to its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways. Notably, the compound has been investigated for its ability to inhibit Tyrosine Kinase 2 (Tyk2), which plays a crucial role in inflammatory and autoimmune diseases .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound Name | ID50 (M) | Target Organism |
|---|---|---|
| 5-fluoro-N-(3-methylphenyl)-6-(oxan-4-yl)pyrimidin-4-amine | S. faecium | |
| 5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine | E. coli |
Antiviral Activity
The compound's antiviral potential has also been explored, particularly against viruses associated with respiratory infections. In vitro studies have demonstrated that certain derivatives can inhibit viral replication through interference with viral enzymes .
Anticancer Activity
This compound has shown promise in anticancer applications by targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR leads to reduced proliferation of cancer cells .
| Target Disease | Mechanism |
|---|---|
| Psoriasis | Inhibition of Tyk2 |
| Cancer | Inhibition of DHFR |
Case Studies
- Inhibition of Tyk2 in Autoimmune Diseases : A study demonstrated that pyrimidine derivatives could effectively inhibit Tyk2 activity, leading to reduced symptoms in models of autoimmune conditions such as psoriasis and rheumatoid arthritis .
- Anticancer Efficacy : Another investigation highlighted the efficacy of similar compounds in inhibiting cell proliferation in leukemia cell lines, showcasing their potential as chemotherapeutic agents .
Q & A
Q. What are the standard synthetic routes for 5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example:
- Step 1: React 5-fluoropyrimidin-4-amine with (oxan-4-yl)methyl halide (e.g., chloride or bromide) in a polar aprotic solvent (e.g., DMF or DMSO).
- Step 2: Use a base (e.g., KCO or NaH) to deprotonate the amine and drive the reaction.
- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization.
Optimization Factors: - Temperature: 60–80°C improves reaction kinetics without decomposition.
- Molar Ratios: Excess (oxan-4-yl)methyl halide (1.2–1.5 equivalents) ensures complete substitution.
- Solvent Choice: DMF enhances solubility of intermediates but may require rigorous drying to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- H/C NMR: Identify the oxan-4-yl methylene group (δ ~3.3–3.7 ppm for H; δ ~65–75 ppm for C) and pyrimidine ring protons (δ ~8.0–8.5 ppm).
- HRMS (ESI): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error.
- IR Spectroscopy: Detect N–H stretching (3200–3400 cm) and C–F bonds (1100–1200 cm).
- X-ray Crystallography: Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between the pyrimidine and oxane rings .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls).
- Analytical Purity Validation: Use HPLC (>95% purity) to rule out impurities affecting bioactivity.
- Structural Confirmation: Re-analyze crystal structures to verify stereochemistry and hydrogen-bonding patterns, which may influence target binding .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays: Measure IC values under varying substrate concentrations to distinguish competitive/non-competitive inhibition.
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions between the compound and active sites (prioritize fluorine’s electronegativity and oxane’s conformational flexibility).
- Mutagenesis Studies: Modify key residues in the target enzyme (e.g., ATP-binding pockets) to assess binding dependency.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. hydrogen-bond-driven interactions .
Q. How does the fluorine substitution at the pyrimidine C5 position influence the compound’s physicochemical and pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: Measure logP (octanol/water) to evaluate fluorine’s impact on membrane permeability.
- Metabolic Stability: Conduct microsomal assays (e.g., liver microsomes) to compare oxidation rates with non-fluorinated analogs.
- Electronic Effects: Use DFT calculations to assess fluorine’s electron-withdrawing effects on pyrimidine ring aromaticity and charge distribution.
- In Vivo Half-Life: Compare plasma clearance rates in rodent models to correlate fluorination with prolonged bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
